molecular formula C10H19NO3 B13647738 1,1-Dimethoxy-3-(piperidin-2-yl)propan-2-one

1,1-Dimethoxy-3-(piperidin-2-yl)propan-2-one

Cat. No.: B13647738
M. Wt: 201.26 g/mol
InChI Key: MSIYMZMMAGACMV-UHFFFAOYSA-N
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Description

1,1-Dimethoxy-3-(piperidin-2-yl)propan-2-one is an organic compound with the molecular formula C10H19NO3 and a molecular weight of 201.26 g/mol . It is a derivative of piperidine, a six-membered heterocyclic amine, and contains two methoxy groups attached to a propanone backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dimethoxy-3-(piperidin-2-yl)propan-2-one typically involves the reaction of piperidine with a suitable precursor under controlled conditions. One common method involves the reaction of piperidine with 1,1-dimethoxypropan-2-one in the presence of a catalyst . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methoxy groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as distillation and crystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethoxy-3-(piperidin-2-yl)propan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or other nucleophiles.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,1-Dimethoxy-3-(piperidin-2-yl)propan-2-one has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biological targets.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 1,1-Dimethoxy-3-(piperidin-2-yl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1-Dimethoxy-3-(piperidin-2-yl)propan-2-one is unique due to the presence of both methoxy groups and the piperidine ring, which confer distinct chemical and biological properties. The combination of these functional groups allows for diverse chemical reactivity and potential biological activities, making it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C10H19NO3

Molecular Weight

201.26 g/mol

IUPAC Name

1,1-dimethoxy-3-piperidin-2-ylpropan-2-one

InChI

InChI=1S/C10H19NO3/c1-13-10(14-2)9(12)7-8-5-3-4-6-11-8/h8,10-11H,3-7H2,1-2H3

InChI Key

MSIYMZMMAGACMV-UHFFFAOYSA-N

Canonical SMILES

COC(C(=O)CC1CCCCN1)OC

Origin of Product

United States

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